TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM
Description
Tris(i-propylcyclopentadienyl)cerium is an organocerium compound featuring three i-propyl-substituted cyclopentadienyl (Cp) ligands coordinated to a central cerium atom. Its molecular formula is C24H33Ce, with a molecular weight of approximately 484.5 g/mol. Structurally, the i-propyl groups introduce steric bulk, influencing solubility, stability, and reactivity compared to unsubstituted Cp analogs. This compound is primarily utilized in catalysis, materials science (e.g., thin-film deposition), and as a precursor for synthesizing cerium-based nanomaterials .
Safety data for related Cp-ligated cerium compounds indicate hazards such as flammability and toxicity upon inhalation or skin contact, necessitating strict handling protocols under inert atmospheres .
Properties
InChI |
InChI=1S/3C8H11.Ce/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVPNPPIUYKBCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[Ce] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Ce | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122528-16-9 | |
| Record name | Cerium, tris(isopropylcyclopentadienyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
ALD Process Parameters
The synthesis involves a fluidized bed reactor using Ce(iPrCp)₃ and deionized water as precursors. Key parameters include:
-
Temperature : 250–275°C for optimal ligand decomposition and film growth.
-
Precursor Exposure : Sequential pulses of Ce(iPrCp)₃ (2.5 seconds) followed by H₂O (0.05 seconds).
-
Purge Steps : Nitrogen purges (10 seconds) between precursor pulses to prevent gas-phase reactions.
A typical ALD cycle for CeO₂ thin films involves:
Table 1: ALD Growth Characteristics of Ce(iPrCp)₃-Derived Films
| Cycles | Film Thickness (nm) | Growth Rate (Å/cycle) | Ce³⁺:Ce⁴⁺ Ratio |
|---|---|---|---|
| 50 | 5.2 | 0.10 | 1:2.3 |
| 200 | 20.1 | 0.10 | 1:2.1 |
| 500 | 48.7 | 0.09 | 1:1.8 |
| 1000 | 95.0 | 0.095 | 1:1.5 |
| Data compiled from. |
The self-limiting nature of ALD ensures monolayer-controlled growth, but precursor stability remains a challenge. Thermogravimetric studies reveal Ce(iPrCp)₃ decomposes above 140°C, complicating vapor-phase delivery.
Challenges in Precursor Stability and Alternative Approaches
Thermal Decomposition Limitations
Ce(iPrCp)₃ exhibits limited thermal resilience, with decomposition initiating at 140°C. This restricts its utility in high-temperature ALD processes. Comparative studies with Ce(TMHD)₄ (tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV)) show superior stability, though at the cost of reduced reactivity with H₂O.
Table 2: Precursor Stability Comparison
Solvent-Based Synthesis for Bulk Production
While ALD dominates thin-film applications, solvent-based methods are explored for bulk synthesis:
-
Ligand Exchange Reactions : Reacting CeCl₃ with iPrCpNa in tetrahydrofuran (THF) under inert conditions.
-
Purification : Column chromatography or recrystallization from hexane/THF mixtures to isolate Ce(iPrCp)₃.
However, these methods face scalability issues due to sensitivity to moisture and oxygen, necessitating Schlenk-line techniques.
Comparative Analysis of Synthesis Techniques
Efficiency and Purity
Chemical Reactions Analysis
Types of Reactions: TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of the cerium metal center.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of the cyclopentadienyl ligands with other ligands under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cerium oxide derivatives, while substitution reactions can produce various cerium-ligand complexes .
Scientific Research Applications
Chemical Properties and Reaction Mechanisms
Tris(i-propylcyclopentadienyl)cerium features cerium as the central metal atom coordinated with three i-propylcyclopentadienyl ligands. Its chemical formula is , and it appears as a yellow powder with a melting point around 452 °C. The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
- Oxidation: Can be oxidized using agents like oxygen or hydrogen peroxide.
- Reduction: Reduction can occur with agents such as lithium aluminum hydride.
- Substitution: Involves replacing cyclopentadienyl ligands under specific conditions.
The unique structure of Ce(iPrCp)₃ allows it to act as a catalyst in various organic reactions, enhancing its utility in both academic and industrial settings.
Materials Science
This compound is widely used as a precursor for the deposition of cerium-containing thin films. These films are crucial in applications such as:
- Catalysis: The compound facilitates the synthesis of catalysts that enhance reaction rates in chemical processes.
- Electronics: Thin films deposited from Ce(iPrCp)₃ are employed in electronic components due to their unique electrical properties.
Table 1: Applications in Materials Science
| Application | Description |
|---|---|
| Catalysis | Used in synthesizing advanced catalysts |
| Electronics | Forms thin films for electronic components |
| Surface Modification | Coating materials to enhance performance |
Biological and Medical Research
While specific applications in biological contexts are still emerging, Ce(iPrCp)₃ shows potential for:
- Nanomedicine: Its ability to form stable complexes with various ligands could be harnessed for drug delivery systems or imaging applications.
- Antioxidant Properties: Cerium oxide nanoparticles derived from Ce(iPrCp)₃ have demonstrated significant antioxidant activity, suggesting potential therapeutic uses in oxidative stress-related conditions.
Case Study: In Vivo Applications
A study investigated cerium oxide nanoparticles synthesized from Ce(iPrCp)₃ in a model of oxidative stress-induced injury in mice. Results indicated that treatment significantly reduced markers of oxidative stress and improved recovery outcomes compared to control groups .
Mechanism of Action
The mechanism by which TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM exerts its effects is primarily related to its ability to form stable complexes with various ligands. The cerium metal center can participate in redox reactions, facilitating electron transfer processes. This property is crucial for its applications in catalysis and materials science .
Comparison with Similar Compounds
Table 1: Substituent and Metal-Center Comparisons
Key Insights :
- Steric Effects : The i-propyl substituent in this compound reduces solubility in polar solvents compared to unsubstituted analogs like Tris(cyclopentadienyl)cerium. This steric bulk also stabilizes the Ce(III) center against oxidation .
- Metal-Center Influence : Replacing Ce with Dy (as in Tris(i-propylcyclopentadienyl)dysprosium) shifts applications toward magnetism, whereas Ce analogs are prioritized for redox-active roles in catalysis .
Solubility and Stability Trends
Table 2: Solubility and Stability Data
| Compound | Solubility in Water | Solubility in THF | Thermal Stability (°C) |
|---|---|---|---|
| This compound | Insoluble | Moderately soluble | >200 (decomposes) |
| Cerium(III) chloride | Highly soluble | Highly soluble | ~800 (melts) |
| Cerium(III) 2-ethylhexanoate | Insoluble | Soluble | ~150 (decomposes) |
| Tris(cyclopentadienyl)cerium | Insoluble | Highly soluble | ~180 (decomposes) |
Key Insights :
- This compound’s insolubility in water aligns with trends for organocerium compounds, contrasting sharply with ionic cerium salts like CeCl3 .
- Its moderate solubility in THF facilitates its use in solution-phase synthesis, whereas higher thermal stability (>200°C) compared to carboxylate complexes (e.g., Ce 2-ethylhexanoate) enables high-temperature applications .
Biological Activity
Tris(i-propylcyclopentadienyl)cerium (Ce(iPrCp)₃) is a cerium-based organometallic compound that has garnered attention for its potential biological activities, particularly in the context of nanomedicine and therapeutic applications. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Overview of this compound
This compound is primarily studied for its role as a precursor in the synthesis of cerium oxide nanoparticles (CeNPs), which exhibit unique properties beneficial for various biological applications. The compound's structure allows it to participate in redox reactions, contributing to its antioxidant activity.
Mechanisms of Biological Activity
-
Antioxidant Properties :
- Ce(iPrCp)₃ and its derivatives can enhance cellular antioxidant defenses by promoting the dissociation and nuclear translocation of the Nrf2 transcription factor. This factor activates genes responsible for the synthesis of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) .
- The ability to increase glutathione (GSH) levels further supports the cellular defense against oxidative stress, which is crucial in mitigating damage from reactive oxygen species (ROS).
- Anti-inflammatory Effects :
-
Cytotoxicity Studies :
- Research indicates that different concentrations of cerium oxide nanoparticles can have varying effects on cell viability. For instance, concentrations around have been associated with increased metabolic activity in human fibroblast cultures, while higher concentrations can lead to significant cytotoxic effects .
Table 1: Effects of Ce(iPrCp)₃ on Cell Cultures
| Concentration (M) | Cell Type | Effect on Viability | Statistical Significance |
|---|---|---|---|
| Human Fibroblasts | Cytotoxicity | p < 0.05 | |
| Human Mesenchymal Stem Cells | Increased Viability | p < 0.01 | |
| Human Keratinocytes | Increased Metabolic Activity | p < 0.01 |
This table summarizes findings from various studies assessing the impact of different concentrations of cerium nanoparticles on various cell types, highlighting their potential therapeutic benefits alongside cytotoxic risks.
Case Study: In Vivo Applications
A study investigated the application of cerium oxide nanoparticles synthesized from Ce(iPrCp)₃ in a model of oxidative stress-induced injury in mice. The results demonstrated that treatment with these nanoparticles significantly reduced markers of oxidative stress and improved recovery outcomes compared to control groups .
Q & A
Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?
Q. How to mitigate bias when interpreting catalytic performance data for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
